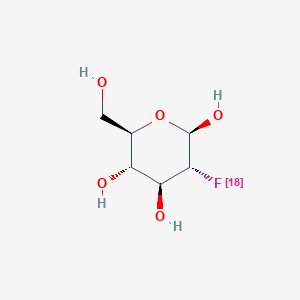

beta-D-Fludeoxyglucopyranose F-18

Description

Structure

3D Structure

Properties

CAS No. |

105851-18-1 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1 |

InChI Key |

ZCXUVYAZINUVJD-RCVQEXLNSA-N |

SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Origin of Product |

United States |

Historical Context and Foundational Research of Beta D Fludeoxyglucopyranose F 18 As a Tracer

Initial Discovery and Early Synthetic Efforts of 2-Deoxy-2-Fluoro-D-Glucose

The first successful synthesis of 2-Deoxy-2-Fluoro-D-Glucose (FDG) was achieved in 1968 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Prague. wikipedia.org Their work provided the fundamental chemical blueprint for the molecule that would later be labeled with Fluorine-18 (B77423). This initial synthesis was a crucial first step, demonstrating that a fluorine atom could be substituted for the hydroxyl group at the C-2 position of the glucose molecule. wikipedia.org

Pioneering Radiosynthesis of Fluorine-18 Labeled Analogs

The critical breakthrough in creating a radioactive version of FDG occurred in the 1970s. A team at Brookhaven National Laboratory, including Tatsuo Ido and Al Wolf, first described the synthesis of FDG labeled with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]FDG). wikipedia.org Their initial method involved an electrophilic fluorination reaction using [¹⁸F]F₂ gas. snmjournals.org This pioneering work was conducted in collaboration with researchers at the University of Pennsylvania, including Abass Alavi and Martin Reivich, who were exploring ways to image brain function. auntminnie.com

The first synthesis of [¹⁸F]FDG was successfully developed in 1976. bnl.gov This early electrophilic synthesis method, however, had limitations, including low radiochemical yields, which spurred further innovation. snmjournals.org Subsequent research led to the development of more efficient methods, most notably nucleophilic substitution, which has become the standard for producing [¹⁸F]FDG today.

| Synthesis Method | Key Reagents | Primary Advantage | Primary Disadvantage |

|---|---|---|---|

| Electrophilic Fluorination | [¹⁸F]F₂ gas | Pioneering method that proved feasibility. | Low radiochemical yield. |

| Nucleophilic Substitution | [¹⁸F]Fluoride ion | Higher radiochemical yield and stereospecificity. | Requires careful control of reaction conditions. |

Evolution of beta-D-Fludeoxyglucopyranose F-18 as a Research Radiotracer in Neurosciences

The impetus for developing [¹⁸F]FDG was largely driven by the need to study the brain's energy consumption. snmjournals.org Since glucose is the primary source of energy for the brain, a radiolabeled glucose analog was a logical tool for mapping cerebral glucose metabolism. snmjournals.orgrichtlijnendatabase.nl The first administration of [¹⁸F]FDG to human volunteers occurred in August 1976 by Abass Alavi at the University of Pennsylvania, and the resulting images, though captured with a non-PET scanner, successfully demonstrated the tracer's concentration in the brain. wikipedia.org

This marked the beginning of [¹⁸F]FDG's profound influence on the neurosciences. snmjournals.org It provided an unprecedented, non-invasive window into regional brain function, allowing researchers to visualize metabolic activity associated with various tasks and pathological states. researchgate.net Early PET studies with [¹⁸F]FDG helped map the brain's response to visual and auditory stimuli and cognitive tasks, laying the foundation for its use in diagnosing neurological disorders like Alzheimer's disease and epilepsy. researchgate.netnih.gov The ability to quantify regional cerebral glucose metabolism became a powerful tool for understanding both normal brain function and the pathophysiology of neuropsychiatric disorders. auntminnie.comnih.gov

Early Contributions to Understanding Cellular Metabolism with beta-D-Fludeoxyglucopyranose F-18

The utility of [¹⁸F]FDG is based on a principle known as "metabolic trapping". wikipedia.orgtaylorandfrancis.com Like glucose, [¹⁸F]FDG is transported into cells by glucose transporters and is phosphorylated by the enzyme hexokinase to form [¹⁸F]FDG-6-phosphate. patsnap.com However, unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway. taylorandfrancis.compatsnap.com Because it is also unable to readily exit the cell, it becomes trapped intracellularly. patsnap.com

This trapping mechanism, first explored in detail in 1978, is the key to its effectiveness as an imaging agent. wikipedia.org The amount of trapped [¹⁸F]FDG-6-phosphate is proportional to the rate of glucose uptake by the cell. Tissues with high glucose metabolism, such as the brain, heart, and particularly cancer cells, accumulate higher concentrations of the tracer. wikipedia.org This discovery was monumental, as it was known that many malignant tumors exhibit significantly increased rates of glycolysis compared to normal tissues. snmjournals.org The application of [¹⁸F]FDG to oncology quickly followed, providing a functional method to detect and stage cancers based on their metabolic activity, a principle that remains a cornerstone of modern oncologic imaging. nih.govsnmjournals.org

Radiochemical Synthesis and Production Methodologies for Beta D Fludeoxyglucopyranose F 18 in Research Settings

F-18 Radionuclide Production via Cyclotron Technologies

The production of the fluorine-18 (B77423) radionuclide is predominantly accomplished using medical cyclotrons. nih.govopenmedscience.com A cyclotron is a particle accelerator that accelerates charged particles outwards from the center along a spiral path. openmedscience.comopenmedscience.com For F-18 production, protons are accelerated to high energies, typically between 11 and 18 MeV. openmedscience.combanglajol.info

The most common and efficient method for producing [¹⁸F]fluoride for nucleophilic substitution reactions is the proton bombardment of oxygen-18 (¹⁸O)-enriched water. nih.govopenmedscience.com This process occurs via the ¹⁸O(p,n)¹⁸F nuclear reaction, where a proton (p) strikes an ¹⁸O nucleus, ejecting a neutron (n) and converting the ¹⁸O into ¹⁸F. openmedscience.combanglajol.info The target system consists of a holder, often made of silver or niobium, which contains the enriched ¹⁸O-water and is designed to withstand the heat and radiation generated during bombardment. openmedscience.combanglajol.infocern.ch This method yields a high amount of radioactivity in the form of an aqueous [¹⁸F]fluoride ion solution, with high specific activity. nih.gov

For electrophilic fluorination strategies, gaseous [¹⁸F]F₂ is required. This can be produced through several nuclear reactions, including the deuteron (B1233211) bombardment of neon gas (²⁰Ne(d,α)¹⁸F) containing a small amount of carrier F₂ gas. nih.govnih.gov Another method involves a two-step process starting with the ¹⁸O(p,n)¹⁸F reaction, followed by a secondary irradiation in a gaseous mixture with carrier fluorine gas. nih.gov These methods for producing electrophilic [¹⁸F]F₂ result in a lower specific activity due to the necessary addition of non-radioactive fluorine-19 (¹⁹F) carrier gas. nih.govradiologykey.com

| Parameter | Details for F-18 Production | References |

|---|---|---|

| Technology | Medical Cyclotron | nih.govopenmedscience.com |

| Nuclear Reaction (Nucleophilic) | 18O(p,n)18F | nih.govopenmedscience.com |

| Target Material (Nucleophilic) | 18O-enriched water (H₂18O) | nih.govopenmedscience.com |

| Accelerated Particle | Protons (¹H) | nih.gov |

| Energy Range | ~11-18 MeV | openmedscience.combanglajol.info |

| Product Form (Nucleophilic) | Aqueous [¹⁸F]fluoride ion (F⁻) | nih.gov |

| Product Form (Electrophilic) | Gaseous [¹⁸F]Fluorine ([¹⁸F]F₂) | nih.govnih.gov |

| Nuclear Reaction (Electrophilic) | 20Ne(d,α)18F | nih.gov |

Radiosynthetic Pathways of beta-D-Fludeoxyglucopyranose F-18

Two primary strategies have been developed for the synthesis of beta-D-Fludeoxyglucopyranose F-18 (also known as [¹⁸F]FDG): electrophilic fluorination and nucleophilic substitution.

The first synthesis of [¹⁸F]FDG was achieved via an electrophilic fluorination reaction. nih.govresearchgate.net This method involves the reaction of gaseous [¹⁸F]F₂ with the precursor 3,4,6-tri-O-acetyl-D-glucal. nih.govnih.gov The addition of fluorine atoms occurs across the double bond of the glucal. nih.gov

However, this approach has significant drawbacks. The reaction is not highly selective, producing a mixture of F-18 labeled difluoro-glucose and difluoro-mannose derivatives. nih.gov Furthermore, the production of the [¹⁸F]F₂ reagent requires the addition of a non-radioactive fluorine carrier, which results in a final product with low specific activity. nih.govradiologykey.com The maximum theoretical radiochemical yield is limited to 50% because for every radioactive ¹⁸F atom, there is also a non-radioactive ¹⁹F atom. nih.govacs.org To improve selectivity, less reactive electrophilic agents derived from [¹⁸F]F₂, such as acetylhypofluorite ([¹⁸F]CH₃COOF), have been developed. nih.govradiologykey.com Despite these efforts, electrophilic fluorination is now rarely used for routine [¹⁸F]FDG production due to its low yields, low specific activity, and the challenges associated with handling highly reactive [¹⁸F]F₂ gas. radiologykey.comiaea.org

The most widely adopted method for producing [¹⁸F]FDG today is through a nucleophilic substitution reaction. nih.govekb.eg This pathway offers higher yields, shorter reaction times, and produces a product with high specific activity. nih.govsnmjournals.org The synthesis is based on the SN2 displacement of a leaving group on a precursor molecule by the nucleophilic [¹⁸F]fluoride ion. nih.goviaea.org

The precursor of choice is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. nih.goviaea.org In this reaction, the [¹⁸F]fluoride ion attacks the carbon at the 2-position of the mannose triflate, displacing the trifluoromethanesulfonyl (triflate) group, which is an excellent leaving group. iaea.orgekb.eg

A critical aspect of this reaction is the reactivity of the [¹⁸F]fluoride ion. [³] Fluoride (B91410) is a weak nucleophile in aqueous media due to its high hydration energy. iaea.orgekb.eg Therefore, the aqueous [¹⁸F]fluoride obtained from the cyclotron must be carefully dried. iaea.org The synthesis is conducted in a polar aprotic solvent, such as acetonitrile. nih.goviaea.org To enhance the nucleophilicity of the fluoride ion, a phase-transfer catalyst is used. The most common catalyst is the aminopolyether Kryptofix 2.2.2™, used in conjunction with potassium carbonate. nih.goviaea.org The Kryptofix cages the potassium ion, making the [¹⁸F]fluoride ion more "naked" and highly reactive for the nucleophilic displacement. iaea.org Tetrabutylammonium (TBA) salts are also used as an alternative phase-transfer catalyst. ekb.eg

The success of the nucleophilic synthesis of [¹⁸F]FDG relies heavily on the design of the precursor molecule, mannose triflate. iaea.orgekb.eg The triflate group at the C-2 position is chosen because it is a highly effective leaving group, meaning it readily departs from the parent molecule during the nucleophilic attack by [¹⁸F]fluoride. iaea.orgiaea.org

To ensure that the fluorination occurs specifically at the desired C-2 position, the other hydroxyl groups on the mannose sugar ring (at positions 1, 3, 4, and 6) must be protected. nih.govekb.eg This is achieved by using acetyl groups, which form ester bonds with the hydroxyls. iaea.orgekb.eg These protecting groups are stable under the conditions of the fluorination reaction but can be easily removed in a subsequent step. iaea.org

After the [¹⁸F]fluoride has been incorporated to form the protected intermediate, the four acetyl groups must be removed to yield the final [¹⁸F]FDG product. This deprotection is accomplished through hydrolysis. nih.gov Both acid and base hydrolysis can be used. iaea.org Acid hydrolysis typically requires higher temperatures and longer reaction times. ekb.eg Base hydrolysis, often using sodium hydroxide, is more common in commercial synthesis modules as it is faster and can be performed at room temperature, effectively removing the acetyl groups to give the final desired product. ekb.egiaea.org

Automated Synthesis Module Development for Research Radiotracer Production

The short half-life of F-18 (approximately 110 minutes) necessitates rapid and efficient synthesis. openmedscience.com To meet the demands for reproducibility, safety, and efficiency, the synthesis of [¹⁸F]FDG and other F-18 labeled radiotracers is now almost universally performed using automated synthesis modules. nih.govrsc.org These automated systems are typically housed within lead-shielded "hot cells" to protect operators from radiation exposure. rsc.orgmfd.org.mk

Numerous commercially available automated synthesizers have been developed, such as the GE TRACERlab and FASTlab, IBA Synthera, and ELIXYS systems. nih.govnih.govnih.gov Many of these platforms utilize single-use, sterile, disposable cassettes that come pre-loaded with the necessary reagents and cartridges for a specific synthesis. nih.govthieme-connect.de This "kit-like" approach simplifies the production process, minimizes the risk of human error, and facilitates rapid transitions between the synthesis of different radiotracers. nih.govnih.gov

These modules automate the entire process, including:

Trapping the [¹⁸F]fluoride from the cyclotron target water on an anion exchange cartridge. nih.govmfd.org.mk

Eluting the [¹⁸F]fluoride into the reactor vessel. nih.gov

Azeotropic drying of the fluoride. iaea.org

Performing the nucleophilic substitution reaction at a controlled temperature. iaea.org

Hydrolysis of the protecting groups. ekb.eg

Purification of the final [¹⁸F]FDG product, typically using a series of solid-phase extraction (SPE) cartridges (e.g., C18, alumina). openmedscience.comekb.eg

Formulation of the final product in a sterile, pyrogen-free solution for injection. openmedscience.com

The development of these automated modules has been crucial for the widespread clinical and research use of [¹⁸F]FDG, ensuring consistent production that adheres to Good Manufacturing Practice (GMP) guidelines. rsc.orgkoreascience.kr

Radiochemical Purity and Yield Optimization for Research Applications

Several factors can influence the final yield and purity:

Irradiation Parameters: The beam current and irradiation time in the cyclotron affect the initial amount of F-18 produced. banglajol.inforesearchgate.net

Fluoride Reactivity: Ensuring completely anhydrous conditions for the nucleophilic substitution reaction is critical, as even trace amounts of water can significantly reduce the reactivity of the [¹⁸F]fluoride and lower the yield. nih.goviaea.org

Precursor Quality: The purity and stability of the mannose triflate precursor are essential for a successful synthesis. ekb.eg

Purification: The final product must be rigorously purified to remove any unreacted [¹⁸F]fluoride, the hydrolyzed precursor, and residual solvents or catalysts. openmedscience.com This is typically achieved using a combination of SPE cartridges, such as a quaternary ammonium (B1175870) anion exchange (QMA) cartridge to trap unreacted fluoride and a C18 reverse-phase cartridge to separate the acetyl-protected intermediate before hydrolysis. nih.govekb.eg

Quality Control: The final product's radiochemical purity must be verified, typically using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to ensure it meets pharmacopeial standards (typically >95% purity). nih.govbanglajol.info

| Automated Synthesizer | Typical Synthesis Time | Reported Radiochemical Yield (non-decay corrected) | References |

|---|---|---|---|

| IBA Synthera | 26 minutes | > 60% | snmjournals.org |

| Sumitomo F300E | ~25 minutes | ~60% | nih.gov |

| FutureChem sCUBE FDG | 35 ± 3 minutes | ~65.6% | koreascience.kr |

| MPS-100 | ~35 minutes | ~45% (EOB) | nih.gov |

| Microfluidic-based module | 7 minutes | 81% | researchgate.net |

Biological Mechanisms of Beta D Fludeoxyglucopyranose F 18 Uptake and Intracellular Disposition in Research Models

Principles of Tracer Transport Across Cell Membranes

The journey of [F-18]FDG into the cell begins with its transport across the plasma membrane, a process facilitated by specific protein transporters.

Role of Facilitative Glucose Transporter Proteins (GLUTs) in Tracer Influx

The entry of [F-18]FDG into cells is primarily mediated by the family of facilitative glucose transporter proteins, known as GLUTs. fda.govsnmjournals.orgnucmedtutorials.com These proteins are responsible for the energy-independent transport of glucose and its analogs down a concentration gradient. openmedscience.com The structural similarity between [F-18]FDG and glucose allows the tracer to be recognized and transported by GLUTs. openmedscience.com

There are 14 known isoforms of GLUTs, with GLUT1 and GLUT3 being the most significant for [F-18]FDG uptake in many cell types, particularly in cancer cells where they are often overexpressed. snmjournals.orgturkupetcentre.net The level of GLUT expression, especially GLUT1, often correlates with the intensity of [F-18]FDG accumulation observed in imaging studies. snmjournals.orgopenmedscience.com However, the relationship between GLUT expression and [F-18]FDG uptake can be inconsistent across different tumor types. snmjournals.org It is important to note that [F-18]FDG is not a substrate for sodium-dependent glucose transporters (SGLTs). snmjournals.org

Table 1: Key Facilitative Glucose Transporters (GLUTs) in [F-18]FDG Uptake

| Transporter | Primary Role in [F-18]FDG Uptake | Common Research Findings |

| GLUT1 | A primary transporter of [F-18]FDG in a wide variety of cells, including many types of cancer cells. snmjournals.orgturkupetcentre.net Its expression is often upregulated in malignant tissues. openmedscience.com | Studies have shown a correlation between GLUT1 levels and [F-18]FDG accumulation in various cancers, including non-small cell lung cancer, gastric cancer, and breast cancer. snmjournals.org |

| GLUT3 | A high-affinity transporter that plays a significant role in [F-18]FDG uptake, particularly in tissues with high glucose demand like the brain and in certain cancers. snmjournals.orgnih.gov | Along with GLUT1, GLUT3 is considered a key transporter of [F-18]FDG in most cancer cells. snmjournals.org |

Intracellular Phosphorylation and Metabolic Trapping

Once inside the cell, [F-18]FDG undergoes a critical enzymatic modification that effectively traps it within the intracellular space.

Formation and Intracellular Retention of [F-18]FDG-6-Phosphate

The phosphorylation of [F-18]FDG to [F-18]FDG-6-phosphate is the cornerstone of its utility as a tracer. snmjournals.org The addition of the negatively charged phosphate (B84403) group renders the molecule impermeable to the cell membrane, preventing its efflux via GLUT transporters. nih.govopenmedscience.com Unlike glucose-6-phosphate, which is further metabolized in glycolysis, [F-18]FDG-6-phosphate is a poor substrate for the subsequent enzyme in the pathway, glucose-6-phosphate isomerase, due to the presence of the fluorine atom at the C-2 position. openmedscience.comsnmjournals.orgwikipedia.org This metabolic block leads to the intracellular accumulation, or "metabolic trapping," of [F-18]FDG-6-phosphate. snmjournals.org

While generally considered trapped, [F-18]FDG-6-phosphate can be dephosphorylated back to [F-18]FDG by the enzyme glucose-6-phosphatase (G6Pase). snmjournals.orgnucmedtutorials.com The activity of G6Pase is typically low in many tumors, which contributes to the prolonged retention of the tracer. nih.govsnmjournals.org However, in tissues with high G6Pase activity, such as the liver, dephosphorylation can occur, leading to the release of [F-18]FDG from the cell. snmjournals.orgresearchgate.net

Influence of Extracellular Glucose Concentrations on Tracer Uptake in Research Studies

The concentration of glucose in the extracellular environment significantly impacts the uptake of [F-18]FDG by cells. Since both glucose and [F-18]FDG compete for the same GLUT transporters and hexokinase enzymes, high levels of extracellular glucose can competitively inhibit the uptake and phosphorylation of [F-18]FDG. snmjournals.orgecancer.org

In vitro studies have demonstrated that increasing glucose concentrations leads to a decrease in [F-18]FDG accumulation in cancer cells. ecancer.org Similarly, in vivo studies in animal models have shown reduced tumor uptake of [F-18]FDG in the presence of hyperglycemia. ecancer.org This competitive inhibition underscores the importance of controlling blood glucose levels in research settings to ensure accurate and reproducible measurements of [F-18]FDG uptake. Conversely, when extracellular glucose concentrations are low, cancer cells tend to take up relatively more [F-18]FDG. snmjournals.org

Exploration of [F-18]FDG Metabolism Beyond Initial Phosphorylation

While the "metabolic trapping" of [F-18]FDG-6-phosphate is the predominant paradigm, research has revealed that the metabolism of [F-18]FDG can be more complex. snmjournals.org Studies have identified several radiometabolites beyond [F-18]FDG-6-phosphate, indicating that the tracer can enter alternative metabolic pathways. nih.gov

These alternative pathways include the pentose (B10789219) phosphate pathway (PPP) and glycogen (B147801) synthesis. nih.govresearchgate.net For instance, the formation of 2-[18F]fluoro-2-deoxy-6-phosphogluconolactone ([18F]FD-PGL) suggests entry into the PPP. nih.gov In pig liver, studies have shown the formation of not only [F-18]FDG-6-P but also [18F]fluoro-2-deoxy-6-phosphoglucono-1,5-lactone (FD-6-PG1), with the latter accounting for a significant portion of the metabolites over time. nih.govsnmjournals.org

Furthermore, metabolites such as 2-[18F]FDG-1-phosphate have been identified, hinting at the potential for [F-18]FDG to be directed towards glycogen metabolism. nih.gov However, the incorporation of [F-18]FDG into glycogen is generally considered to be of minor importance. nih.govnih.gov Some studies have also reported the formation of 2-deoxy-2-[18F]fluoro-D-mannose ([18F]FDM) and its phosphorylated form, [18F]FDM-6-phosphate, suggesting epimerization of [F-18]FDG. fda.govsnmjournals.orgdrugbank.com The extent of this further metabolism appears to be tissue-dependent and can increase over time. nih.gov

Contributions of Glucose-6-Phosphatase Activity

The accumulation of beta-D-Fludeoxyglucopyranose F-18 ([18F]FDG) within cells is a balance between transport, phosphorylation, and dephosphorylation. While much focus is placed on glucose transporters (GLUTs) and hexokinases (HK), the enzyme glucose-6-phosphatase (G6Pase) plays a crucial role in the retention of the tracer. Once [18F]FDG is transported into the cell, it is phosphorylated by hexokinase to [18F]FDG-6-phosphate. This phosphorylated form is trapped intracellularly because it is not a substrate for further glycolysis. However, G6Pase can dephosphorylate [18F]FDG-6-phosphate back to [18F]FDG, which can then be transported out of the cell.

In many cancer cells, a hallmark of their altered metabolism is not only an increased rate of glucose uptake and phosphorylation but also a reduction in G6Pase activity. fda.gov This reduced phosphatase activity contributes significantly to the enhanced accumulation and retention of [18F]FDG-6-phosphate, which is the basis for its use in positron emission tomography (PET) imaging. For instance, low [18F]FDG accumulation in low-grade hepatocellular carcinoma is associated with both low hexokinase activity and high glucose-6-phosphatase activity. snmjournals.org

The intracellular retention of [18F]FDG is therefore a dynamic process influenced by the relative activities of hexokinase and glucose-6-phosphatase. fda.gov Tissues with high G6Pase activity, such as the liver, generally show lower net [18F]FDG accumulation compared to tumors with low G6Pase activity. This differential expression and activity of G6Pase between normal and malignant tissues is a key factor in the utility of [18F]FDG PET in oncology.

Identification of Additional Radiometabolites (e.g., [F-18]FDMannose-6-phosphate, [F-18]FDG-1,6-bisphosphate)

While [18F]FDG-6-phosphate is the primary trapped metabolite, research has shown that the intracellular metabolism of [18F]FDG is more complex than initially thought. univie.ac.at Several other radiometabolites have been identified in various cell lines and tissues, indicating that [18F]FDG can be further processed. researchgate.net

Using techniques like radio-high-performance liquid chromatography (radio-HPLC) and radio-thin-layer chromatography (radio-TLC), researchers have identified metabolites such as [18F]fluoro-2-deoxy-D-mannose-6-phosphate ([18F]FDM-6-P), [18F]fluoro-2-deoxy-D-glucose-1,6-bisphosphate ([18F]FDG-1,6-P2), and 2-[18F]fluoro-2-deoxy-6-phosphogluconolactone (2-[18F]FD-PGL). nih.govresearchgate.netnih.gov The formation of these metabolites suggests that [18F]FDG-6-phosphate can be acted upon by enzymes such as phosphomannose isomerase and phosphofructokinase.

The presence and relative abundance of these additional radiometabolites can vary depending on the cell type and metabolic state. univie.ac.atnih.gov For example, in some cancer cell lines, [18F]FDM-6-P and [18F]FDG-1,6-P2 are among the most significant radiometabolites after [18F]FDG-6-phosphate. researchgate.net The identification of these downstream metabolites provides a more nuanced understanding of the intracellular fate of [18F]FDG and may have implications for the interpretation of PET imaging data. univie.ac.at

Table 1: Identified Radiometabolites of beta-D-Fludeoxyglucopyranose F-18 in Research Models

| Radiometabolite | Abbreviation |

|---|---|

| [18F]fluoro-2-deoxy-D-glucose-6-phosphate | [18F]FDG-6-P |

| [18F]fluoro-2-deoxy-D-mannose-6-phosphate | [18F]FDM-6-P |

| [18F]fluoro-2-deoxy-D-glucose-1,6-bisphosphate | [18F]FDG-1,6-P2 |

| 2-[18F]fluoro-2-deoxy-6-phosphogluconolactone | 2-[18F]FD-PGL |

| [18F]fluoro-2-deoxy-D-glucose-1-phosphate | [18F]FDG-1-P |

| [18F]fluoro-2-deoxy-D-mannose | [18F]FDM |

| Uridine diphosphate-2-[18F]fluoro-2-deoxy-D-glucose | UDP-2-[18F]FDG |

| 2-[18F]fluoro-2-deoxy-6-phosphogluconate | 2-[18F]FD-PG1 |

Data sourced from multiple in vitro studies. mdpi.comnih.gov

Cellular Proliferation and Cell Cycle Dependence of Tracer Uptake in In Vitro Systems

The uptake of [18F]FDG has been shown to be dependent on the proliferative state of cells and varies throughout the cell cycle. nih.gov In vitro studies using synchronized cancer cell populations have demonstrated that [18F]FDG uptake is not uniform across all phases of the cell cycle.

Research has consistently shown that [18F]FDG uptake is highest during the S (synthesis) and G2/M (gap 2/mitosis) phases of the cell cycle, with a marked decrease in the G1 (gap 1) phase. nih.govresearchgate.net For example, in HeLa cells, it was observed that cells in the S, G2, or M phases take up approximately twice as much [18F]FDG as cells in the G1 phase. researchgate.netbiorxiv.orgnih.gov This correlation between high [18F]FDG uptake and the proliferative phases of the cell cycle suggests that the tracer's accumulation reflects the increased metabolic demands of cells preparing for and undergoing division. researchgate.net

This cell cycle-dependent uptake of [18F]FDG is thought to be, at least in part, due to the differential expression of glucose transporters, particularly GLUT1, throughout the cell cycle. nih.gov Studies have shown that GLUT1 expression mirrors the pattern of [18F]FDG uptake, with increased expression in the S and G2/M phases and decreased expression in the G1 phase. nih.govresearchgate.net Therefore, the increased number of glucose transporters on the cell surface during the more metabolically active phases of the cell cycle facilitates greater [18F]FDG uptake.

Table 2: [18F]FDG Uptake in Different Phases of the Cell Cycle in HeLa S3 Cells

| Cell Cycle Phase | Relative [18F]FDG Uptake |

|---|---|

| G1 | Markedly Decreased |

| S | Highest |

| G2/M | High |

Data represents a general trend observed in in vitro studies. nih.govresearchgate.net

Molecular and Signaling Pathways Regulating [F-18]FDG Accumulation in Research Models

The accumulation of [18F]FDG in cancer cells is not a passive process but is tightly regulated by a complex network of molecular and signaling pathways that control glucose metabolism. snmjournals.org These pathways influence the expression and activity of key proteins involved in glucose transport and phosphorylation.

Transcriptional and Posttranslational Regulation of Glucose Transporters and Hexokinases

The expression of glucose transporters (GLUTs) and hexokinases (HKs) is a critical determinant of [18F]FDG uptake and is regulated at both the transcriptional and post-translational levels. nih.gov

Transcriptional Regulation: Several transcription factors, often activated in cancer, drive the increased expression of GLUT and HK genes. For instance, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is a key regulator of glucose metabolism in response to low oxygen levels, a common feature of the tumor microenvironment. HIF-1α upregulates the expression of both GLUT1 and HK2. researchgate.net The oncogene c-Myc also plays a significant role by directly activating the transcription of genes encoding for GLUT1 and HK2, among other glycolytic enzymes. frontiersin.org

Post-translational Regulation: Beyond transcriptional control, the activity of GLUTs and HKs is also modulated by post-translational modifications. For example, the PI3K/Akt signaling pathway can lead to the translocation of GLUT1 to the cell membrane, thereby increasing glucose uptake capacity without necessarily altering the total amount of GLUT1 protein in the cell. snmjournals.org Similarly, phosphorylation of HK2 by Akt can enhance its stability and enzymatic activity. mdpi.com

Involvement of Key Regulatory Pathways (e.g., c-Myc, PI3K/Akt, HIF1α)

Several major signaling pathways are consistently implicated in the regulation of [18F]FDG accumulation in cancer.

c-Myc: The c-Myc oncogene is a master regulator of cell growth and proliferation and directly promotes glycolysis by upregulating the expression of numerous glycolytic genes, including those for GLUT1 and HK2. frontiersin.orgsnmjournals.org Tumors with high c-Myc expression often exhibit increased [18F]FDG uptake. snmjournals.org

PI3K/Akt: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central signaling cascade that promotes cell survival and growth. aacrjournals.org Activation of this pathway, a common event in many cancers, leads to increased glucose uptake and glycolysis. snmjournals.orgaacrjournals.org Akt can phosphorylate and activate key metabolic enzymes and also promote the translocation of GLUTs to the cell surface. snmjournals.orgsnmjournals.org Inhibition of the PI3K/Akt pathway has been shown to decrease [18F]FDG uptake in cancer cells. aacrjournals.org

HIF-1α: As mentioned earlier, Hypoxia-Inducible Factor-1α (HIF-1α) is a critical mediator of the cellular response to hypoxia. nih.gov It drives a metabolic switch towards anaerobic glycolysis by increasing the expression of GLUTs and glycolytic enzymes. rsna.org In endothelial cells, for example, hypoxia-stimulated [18F]FDG uptake is dependent on HIF-1α accumulation. nih.gov

Endothelial Cell Contribution to Tracer Uptake in Vascularized Research Models

In vitro studies using human umbilical vein endothelial cells (HUVECs) as a model for vascular endothelium have shown that these cells can accumulate [18F]FDG to levels comparable to some tumor cells. snmjournals.orgsnmjournals.org This uptake is mediated by mechanisms analogous to those in other cell types, involving glucose transporters and phosphorylation by hexokinase. nih.gov

Furthermore, the glucose metabolism of endothelial cells is not static and can be modulated by various factors present in the tumor microenvironment. For example, vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis, has been shown to significantly increase [18F]FDG uptake in endothelial cells. nih.govsnmjournals.org Similarly, hypoxia, a common condition in solid tumors, can upregulate GLUT1 expression and increase glucose uptake in endothelial cells. snmjournals.orgsnmjournals.org

The contribution of endothelial cell [18F]FDG uptake to the total signal from a vascularized lesion is an important consideration in the interpretation of PET images. It suggests that a portion of the measured radioactivity may originate from the tumor vasculature itself, in addition to the cancer cells. snmjournals.org

Table 3: Factors Modulating [18F]FDG Uptake in Endothelial Cells

| Modulating Factor | Effect on [18F]FDG Uptake |

|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Increase |

| Hypoxia | Increase |

| Glucose Deprivation | Increase |

Findings based on in vitro studies with HUVECs. nih.govsnmjournals.org

Preclinical Research Applications and in Vivo/in Vitro Experimental Models of Beta D Fludeoxyglucopyranose F 18

Application in Neuroscience Research Models for Regional Glucose Utilization

¹⁸F-FDG PET is a powerful tool for studying in vivo cerebral glucose metabolism in animal models of neurological diseases. researchgate.net It allows for the absolute quantification of regional cerebral glucose utilization (rCMRGlc), providing insights into brain function and pathophysiology. researchgate.net

In neuroscience research, ¹⁸F-FDG PET is employed to investigate changes in brain metabolism associated with various conditions. For instance, studies in mouse models of Alzheimer's disease have utilized ¹⁸F-FDG PET to detect age-dependent reductions in glucose metabolism, mirroring the changes observed in human patients. frontiersin.org These preclinical models are crucial for evaluating new therapeutic strategies. frontiersin.org Specifically, ¹⁸F-FDG PET has demonstrated its ability to identify an early and progressive decline in glucose metabolism in specific brain regions like the posterior cingulum, precuneus, and temporoparietal cortex in Alzheimer's models. frontiersin.org

The technique is sensitive enough to differentiate between the effects of various anesthetics on cerebral glucose metabolism, which is a critical consideration in preclinical imaging studies. For example, research has shown that isoflurane (B1672236) anesthesia leads to a more significant reduction in rCMRGlc compared to ketamine and xylazine. researchgate.net Furthermore, functional PET (fPET) with a constant infusion of ¹⁸F-FDG allows for the investigation of rapid, stimulation-induced changes in regional glucose metabolism, with increases of about 20-25% from baseline observed during neuronal activation. preprints.orgsnmjournals.org

| Research Area | Animal Model | Key Findings |

|---|---|---|

| Alzheimer's Disease | Tg4–42 mouse model | Demonstrated age-dependent reduction in brain glucose metabolism, mirroring human pathology. frontiersin.org Early decreases in ¹⁸F-FDG uptake were detected in young mice. frontiersin.org |

| General Neuroscience | Mice | Validated the use of ¹⁸F-FDG PET for absolute quantification of regional cerebral glucose utilization by comparison with 2-¹⁴C-DG autoradiography. researchgate.net |

| Functional Brain Imaging | Healthy human subjects (in a preclinical/methodological context) | Quantified baseline and task-specific changes in glucose metabolism in a single session using constant infusion of ¹⁸F-FDG. snmjournals.org |

Application in Cardiac Metabolism Research Using Animal Models

¹⁸F-FDG PET is an invaluable non-invasive tool for assessing myocardial glucose metabolism in preclinical models of cardiovascular disease. It enables the longitudinal monitoring of metabolic alterations and cardiac function in the same animal, providing crucial data for understanding disease progression and the effects of therapeutic interventions. frontiersin.org

In models of myocardial infarction (MI), serial ¹⁸F-FDG PET scans can track changes in the left ventricular metabolic volume and the size of the myocardial defect over time. frontiersin.org Studies in mice have shown an initial decrease in the left ventricular metabolic volume and an increase in the percentage of injected dose per gram (%ID/g) in the heart shortly after infarction, which then diminishes during the remodeling process. frontiersin.org This technique has also been used to assess myocardial viability in animal models with severe left ventricular dysfunction to identify tissue that is hypoperfused but still metabolically active. geneesmiddeleninformatiebank.nl

Furthermore, ¹⁸F-FDG PET has been employed to study the metabolic differences in hypertensive heart disease. In spontaneously hypertensive rats (SHRs), an established model of left ventricular hypertrophy, ¹⁸F-FDG PET revealed increased glucose metabolism in the left ventricle compared to normotensive Wistar Kyoto (WKY) rats. nih.gov This finding highlights the shift towards glucose utilization in the hypertrophied heart and provides a platform to evaluate new therapies aimed at regressing left ventricular hypertrophy. nih.gov Additionally, in rat models of cardiopulmonary resuscitation (CPR), ¹⁸F-FDG PET has been used to track early changes in myocardial glucose metabolism, demonstrating increased glucose uptake in the heart post-CPR, which correlates with myocardial injury and dysfunction. dirjournal.org

| Research Area | Animal Model | Key Findings |

|---|---|---|

| Myocardial Infarction | Mice (LAD ligation model) | Enabled serial in vivo monitoring of metabolic alterations, heart function, and infarct size. frontiersin.org |

| Left Ventricular Hypertrophy | Spontaneously Hypertensive Rats (SHRs) | Showed increased glucose metabolism in the left ventricle compared to control rats. nih.gov |

| Cardiopulmonary Resuscitation | Rats | Tracked early changes in myocardial glucose metabolism, correlating with injury and dysfunction. dirjournal.org |

| Myocarditis | Rat and mouse models | Monitored the progression and resolution of cardiac inflammation. mdpi.com |

Application in Metabolic Research of Proliferative and Inflammatory Processes in Preclinical Settings

¹⁸F-FDG PET is widely utilized in preclinical research to study the metabolic activity of proliferative and inflammatory processes. The increased glucose uptake in activated immune cells and proliferating cells makes ¹⁸F-FDG a sensitive marker for these conditions. plos.org

In preclinical models of inflammation, ¹⁸F-FDG PET can non-invasively detect and quantify the inflammatory response. For example, in a mouse model of sponge-induced inflammation, treatment with the anti-inflammatory compound rosmarinic acid resulted in a decrease in ¹⁸F-FDG uptake, demonstrating the utility of this imaging technique for evaluating the efficacy of anti-inflammatory agents. bjrs.org.br Similarly, in a rat model of turpentine-induced inflammation, ¹⁸F-FDG uptake in the inflammatory tissue was shown to increase over time, peaking a day after induction. tsnmjournals.org Studies have also demonstrated that ¹⁸F-FDG can differentiate between sterile and infected abscesses in the early stages. tsnmjournals.org

¹⁸F-FDG PET is also a valuable tool in studying the inflammatory aspects of various diseases. In a mouse model of Zika virus infection, increased ¹⁸F-FDG uptake in the spleen correlated with disease severity, viral replication, and the expression of pro-inflammatory cytokines. researchgate.net In the context of autoimmune diseases, ¹⁸F-FDG PET has been used in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, to detect inflammatory infiltrates in the spinal cord. snmjournals.org Furthermore, in models of radiation-induced injury, ¹⁸F-FDG PET can visualize and quantify the inflammatory response in the gastrointestinal tract and changes in bone marrow metabolism. plos.org

| Research Area | Experimental Model | Key Findings |

|---|---|---|

| General Inflammation | Mouse sponge implant model | Demonstrated the potential to quantitatively evaluate the inflammatory process and the anti-inflammatory action of rosmarinic acid. bjrs.org.br |

| Sterile vs. Infected Abscess | Rat model | Showed that ¹⁸F-FDG PET can be useful in the early differentiation of sterile and infected abscesses. tsnmjournals.org |

| Zika Virus Infection | Mouse model | Splenic ¹⁸F-FDG uptake correlated with disease severity, viral load, and inflammation. researchgate.net |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat model | Detected inflammatory infiltrates in spinal cord lesions. snmjournals.org |

| Radiation-Induced Injury | Rat model | Visualized and quantified the inflammatory response in the gastrointestinal tract and changes in bone marrow metabolism. plos.org |

Application in Stem Cell Biology Research (In Vitro and In Vivo)

¹⁸F-FDG PET imaging offers a non-invasive method to track the fate of transplanted stem cells and assess their metabolic activity in vivo. This is crucial for evaluating the efficacy and safety of stem cell-based therapies.

One approach involves the direct labeling of stem cells with ¹⁸F-FDG ex vivo before transplantation. stembook.orgresearcher.life This allows for the short-term tracking of cell distribution after administration. researcher.life For example, this method has been used to monitor the initial distribution of human mesenchymal stem cells (MSCs) after various routes of administration in different animal models. researcher.life In a rat model of myocardial infarction, ¹⁸F-FDG-labeled MSCs were shown to migrate to the infarcted myocardium. numberanalytics.com

In addition to tracking cell location, ¹⁸F-FDG PET can be used to monitor the metabolic activity and differentiation of stem cells. For instance, a study demonstrated that embryonic stem cells differentiated into cardiomyocytes in vitro exhibited increased glucose metabolism, which was confirmed by ¹⁸F-FDG PET. numberanalytics.com When these differentiated cells were transplanted into a rat model of myocardial infarction, they showed improved cardiac function. numberanalytics.com This highlights the potential of ¹⁸F-FDG PET to not only track stem cells but also to provide functional information about their engraftment and therapeutic effects.

| Research Area | Experimental Model | Key Findings |

|---|---|---|

| Stem Cell Tracking | Multiple animal models (rats, mice) | In vitro ¹⁸F-FDG pre-labeling of mesenchymal stem cells allows for non-invasive visualization of initial cell distribution. researcher.life |

| Cardiac Stem Cell Therapy | Rat model of myocardial infarction | ¹⁸F-FDG-labeled mesenchymal stem cells migrated to the infarcted myocardium. numberanalytics.com |

| Stem Cell Differentiation | In vitro and rat model of myocardial infarction | Embryonic stem cells differentiated into cardiomyocytes showed increased glucose metabolism and improved cardiac function upon transplantation. numberanalytics.com |

Novel Applications in Plant Biology and Carbon Allocation Studies

The use of ¹⁸F-FDG has been extended to the field of plant biology, providing a novel tool to study carbon allocation and transport in response to various stimuli. As a glucose analog, ¹⁸F-FDG can be used to trace the movement of sugars within a plant. frontiersin.org

Research has shown that ¹⁸F-FDG is metabolized in planta into disaccharides, making it a useful tracer for photoassimilate distribution. nih.gov Studies in Nicotiana attenuata have used ¹⁸F-FDG to investigate how carbon partitioning is affected by simulated herbivory. nih.govnih.gov It was found that simulated herbivory reduced carbon allocation specifically to the root tips in wild-type plants. nih.govnih.gov

Furthermore, these studies have elucidated the role of signaling pathways in regulating carbon allocation. In plants deficient in jasmonate (JA) signaling, the wound-induced transport of ¹⁸F-FDG to the roots was diminished, while more was transported to young leaves. nih.govnih.gov This demonstrates the critical role of the JA pathway in mediating the plant's response to stress by redirecting carbon resources. The application of ¹⁸F-FDG in plant science opens up new avenues for understanding plant physiology and responses to environmental challenges.

| Research Area | Plant Model | Key Findings |

|---|---|---|

| Carbon Allocation | Nicotiana attenuata | Simulated herbivory reduced carbon partitioning to root tips. nih.govnih.gov |

| Stress Response Signaling | Nicotiana attenuata (wild-type and JA-deficient) | The jasmonate (JA) pathway plays a key role in regulating wound-induced carbon partitioning between shoots and roots. nih.govnih.gov |

| Glycoside Biosynthesis | Arabidopsis | Wounding and methyl jasmonate treatment altered the utilization of ¹⁸F-FDG in secondary metabolism. researchgate.net |

Use as a Pharmacodynamic Biomarker in Preclinical Drug Development and Efficacy Monitoring

¹⁸F-FDG PET has become an integral pharmacodynamic biomarker in preclinical drug development, particularly in oncology. nih.govplos.org It provides a non-invasive means to assess the early metabolic effects of novel therapeutics, helping to determine the minimally effective dose and to understand the drug's mechanism of action. nih.gov

The utility of ¹⁸F-FDG PET as a pharmacodynamic biomarker is especially prominent for drugs targeting signal transduction pathways involved in glucose metabolism, such as the PI3K/AKT/mTOR pathway. nih.govplos.org For example, preclinical studies with PI3K inhibitors like AZD8835 have shown a dose-dependent decrease in ¹⁸F-FDG uptake in tumors as early as two hours post-treatment, which correlates well with other pharmacodynamic markers. nih.govplos.org Similarly, with MEK/Raf inhibitors like RO5126766, a rapid and dose-dependent decline in ¹⁸F-FDG uptake has been observed in tumor xenografts. nih.gov

¹⁸F-FDG PET can also predict the pharmacodynamic response to other targeted therapies. In preclinical models of lung cancer, ¹⁸F-FDG PET has been used to quantify the response to OSI-906, a dual IGF-1R/IR inhibitor. aacrjournals.org Furthermore, in head and neck cancer models, the reduction in ¹⁸F-FDG uptake following treatment with the EGFR tyrosine kinase inhibitor erlotinib (B232) has been shown to be a reliable surrogate marker of the drug's effects. nih.gov These applications demonstrate the value of ¹⁸F-FDG PET as a translational tool that can bridge preclinical findings with early clinical development. nih.gov

| Drug Target/Class | Preclinical Model | Key Findings |

|---|---|---|

| PI3K inhibitors (e.g., AZD8835) | Breast cancer xenograft (BT474C) | Dose-dependent decrease in tumor ¹⁸F-FDG uptake, correlating with pathway inhibition. nih.govplos.org |

| MEK/Raf inhibitors (e.g., RO5126766) | Colorectal and pancreatic cancer xenografts (HCT116, COLO205) | Rapid, time- and dose-dependent decline in tumor ¹⁸F-FDG uptake. nih.gov |

| IGF-1R/IR inhibitors (e.g., OSI-906) | Lung cancer xenografts | Quantified and predicted pharmacodynamic response to therapy. aacrjournals.org |

| EGFR inhibitors (e.g., erlotinib) | Head and neck carcinoma models (CAL33, CAL166) | Reduction in ¹⁸F-FDG uptake served as a reliable surrogate marker of drug effect. nih.gov |

Quantitative Analysis Methodologies in Beta D Fludeoxyglucopyranose F 18 Research

Tracer Kinetic Modeling Approaches for Dynamic Positron Emission Tomography Data

Tracer kinetic modeling is a fundamental component in the analysis of dynamic PET studies, providing a framework to quantify biological processes in vivo. These models are mathematical descriptions of the uptake and distribution of a tracer within a biological system. For ¹⁸F-FDG, these models aim to estimate parameters related to glucose metabolism. Dynamic PET acquisitions, which involve collecting data over a period of time (e.g., 60 minutes for ¹⁸F-FDG), are essential for applying these models. The resulting time-activity curves (TACs) from different regions of interest (ROIs) or individual voxels are then analyzed using various modeling approaches.

Multi-compartmental models are a cornerstone of quantitative ¹⁸F-FDG PET analysis. These models divide the biological system into a series of distinct "compartments," representing different states of the tracer (e.g., in blood, in tissue, metabolized).

The Sokoloff model , originally developed for 2-deoxy-D-[¹⁴C]glucose autoradiography, was a foundational two-tissue compartment model. It considers the transport of the tracer from plasma to tissue and its subsequent phosphorylation. A key assumption in the original Sokoloff model is that the phosphorylation of ¹⁸F-FDG is irreversible, meaning the dephosphorylation rate (represented by the rate constant k₄) is considered negligible.

The Phelps model is a modified three-compartment (two-tissue) model that extends the Sokoloff model by explicitly including the dephosphorylation of ¹⁸F-FDG-6-phosphate back to ¹⁸F-FDG, represented by the rate constant k₄. researchgate.net This model is widely accepted for accurately analyzing the kinetics of ¹⁸F-FDG. The model describes the following compartments and rate constants:

C_p : The concentration of ¹⁸F-FDG in arterial plasma.

C_e : The concentration of free ¹⁸F-FDG in the tissue.

C_m : The concentration of metabolized ¹⁸F-FDG (¹⁸F-FDG-6-phosphate) in the tissue.

K₁ : The forward transport rate constant of ¹⁸F-FDG from plasma to tissue (ml/g/min).

k₂ : The reverse transport rate constant of ¹⁸F-FDG from tissue to plasma (min⁻¹).

k₃ : The phosphorylation rate constant of ¹⁸F-FDG to ¹⁸F-FDG-6-phosphate (min⁻¹).

k₄ : The dephosphorylation rate constant of ¹⁸F-FDG-6-phosphate back to ¹⁸F-FDG (min⁻¹).

The following table provides a summary of the key parameters in the Phelps two-tissue compartmental model for ¹⁸F-FDG.

| Parameter | Description | Units |

| K₁ | Rate of ¹⁸F-FDG transport from blood to tissue | ml/g/min |

| k₂ | Rate of ¹⁸F-FDG transport from tissue to blood | min⁻¹ |

| k₃ | Rate of ¹⁸F-FDG phosphorylation | min⁻¹ |

| k₄ | Rate of ¹⁸F-FDG-6-phosphate dephosphorylation | min⁻¹ |

Patlak graphical analysis, also known as the Patlak plot, is a robust and widely used method for analyzing tracers with irreversible uptake, a condition often assumed for ¹⁸F-FDG in many tissues. This method provides a graphical way to determine the net influx rate constant (Kᵢ) of the tracer. nih.gov

The analysis is based on a linearization of the multi-compartment model equations. nih.gov After an initial equilibration period, a plot of the ratio of tissue activity to plasma activity versus the ratio of the integral of the plasma activity to the instantaneous plasma activity becomes linear. The slope of this linear portion of the plot represents the net influx rate constant, Kᵢ, which is a combination of the individual rate constants from the compartmental model (Kᵢ = K₁k₃ / (k₂ + k₃)).

The Patlak plot is particularly advantageous because of its computational simplicity and its ability to be applied on a voxel-by-voxel basis to generate parametric images of Kᵢ. nih.gov However, it's important to note that some studies have indicated a non-negligible degree of ¹⁸F-FDG dephosphorylation in certain tissues, which can introduce bias in the standard Patlak analysis. nih.govhug.ch To address this, an extended Patlak model that includes a net efflux rate constant has been proposed. nih.govhug.ch

The following table outlines the key outputs of the Patlak graphical analysis for ¹⁸F-FDG.

| Parameter | Description |

| Slope (Kᵢ) | Represents the net influx rate of ¹⁸F-FDG into the tissue. |

| Intercept | Represents the initial distribution volume of the tracer in the tissue. |

Determination of Input Functions in Preclinical Models

A critical component for accurate tracer kinetic modeling is the determination of the arterial input function (AIF), which represents the time-course of the radiotracer concentration in arterial blood. frontiersin.orgresearchgate.net The AIF serves as the input for the kinetic models described above. In preclinical research involving small animals, obtaining an accurate AIF presents unique challenges due to the small blood volume of the animals.

Arterial blood sampling is considered the gold standard for determining the AIF. frontiersin.org This technique involves the cannulation of an artery, typically the femoral artery in rodents, to allow for the rapid and repeated collection of small blood samples throughout the dynamic PET scan. nih.gov These samples are then analyzed to measure the radioactivity concentration over time.

While providing the most accurate measurement of the AIF, this method is invasive, technically demanding, and can be terminal for the animal, precluding longitudinal studies. researchgate.netnih.gov The procedure requires careful surgical techniques to minimize discomfort and ensure the successful placement of the catheter. nih.gov The small blood volume of animals like mice and rats necessitates the use of microfluidic devices or careful manual sampling to avoid significant alterations in the animal's physiology. snmjournals.org

The following table summarizes key aspects of arterial blood sampling in small animals.

| Aspect | Description |

| Procedure | Catheterization of an artery (e.g., femoral artery) for serial blood collection. |

| Advantages | Considered the gold standard for AIF determination, providing high accuracy. |

| Disadvantages | Invasive, technically challenging, can be a terminal procedure, and may affect animal physiology. |

To overcome the limitations of arterial blood sampling, image-derived input function (IDIF) methodologies have been developed. This approach involves extracting the AIF directly from the dynamic PET images by placing a region of interest (ROI) over a large blood pool, such as the left ventricle of the heart or the aorta. snmjournals.orgnih.gov

A significant challenge with IDIFs is the partial volume effect, where the limited spatial resolution of the PET scanner can cause the measured activity in the blood pool to be contaminated by signals from surrounding tissues (spill-over). snmjournals.org Various correction methods have been developed to mitigate these effects. In small animals, the small size of the heart and major vessels makes them particularly susceptible to partial volume effects. snmjournals.org Some studies have explored using the vena cava to derive the input function in rodents, as it may be less affected by spill-in from neighboring tissues. snmjournals.org While IDIFs offer a non-invasive alternative, they often require some form of validation or calibration with a limited number of blood samples. nih.govfrontiersin.org

The following table highlights the characteristics of image-derived input functions.

| Characteristic | Description |

| Methodology | Extraction of the input function from a large blood pool within the dynamic PET images. |

| Advantages | Non-invasive, allows for longitudinal studies. |

| Challenges | Susceptible to partial volume effects and spill-over from adjacent tissues, often requires correction and validation. |

More recently, advanced computational approaches, particularly deep learning, have been explored for the non-invasive prediction of the AIF. researchgate.net These methods aim to learn the complex relationship between the dynamic PET image data and the corresponding AIF.

Deep learning models, such as convolutional neural networks (CNNs), can be trained on large datasets of dynamic PET scans with corresponding gold-standard arterial blood-sampled AIFs. frontiersin.orgresearchgate.net Once trained, these models can predict the AIF directly from new dynamic PET data without the need for any blood sampling. researchgate.net This approach has the potential to provide a fully non-invasive and automated method for AIF determination, which would be highly beneficial for preclinical research, enabling fully quantitative and longitudinal studies in small animals. frontiersin.orgresearchgate.net Preliminary studies have shown promising results, with deep learning-derived input functions showing a strong correlation with image-derived and blood-sampled input functions. frontiersin.orgresearchgate.net

The table below summarizes the features of advanced computational approaches for input function prediction.

| Feature | Description |

| Technique | Utilizes deep learning models to predict the arterial input function directly from dynamic PET images. |

| Potential Benefits | Fully non-invasive, automated, and enables longitudinal quantitative studies. |

| Current Status | An active area of research with promising initial results, but requires further validation. |

Advanced Research Methodologies and Future Directions for Beta D Fludeoxyglucopyranose F 18

Integration with Multimodal Preclinical Imaging Platforms (e.g., PET/MRI, PET/CT)

The integration of [18F]FDG PET with anatomical imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI) has revolutionized preclinical research. These hybrid systems provide both functional metabolic data and high-resolution anatomical context in a single imaging session. youtube.com

PET/CT combines the metabolic information from [18F]FDG with the detailed anatomical images from CT. This fusion is critical for accurately localizing areas of high [18F]FDG uptake, distinguishing physiological from pathological accumulation. frontiersin.org In preclinical oncology research, PET/CT is used to monitor glucose uptake in tumors, thereby quantifying tumor burden and assessing the efficacy of novel treatments. itnonline.commlo-online.com For instance, studies have used small animal PET/CT to demonstrate treatment response in models of gastric cancer and glioblastoma. itnonline.commlo-online.com

PET/MRI offers the advantage of superior soft-tissue contrast compared to CT, without additional ionizing radiation from the anatomical scan. This is particularly valuable in neurological and musculoskeletal research. nih.govcubresa.com In a preclinical canine model of osteoarthritis, co-registered [18F]FDG PET/CT and MRI demonstrated that the hybrid approach is highly sensitive for detecting metabolic changes in joint structures. nih.gov In neuroscience, simultaneous PET/MRI allows for the correlation of metabolic activity with functional MRI (fMRI) data, providing deeper insights into neurovascular coupling and brain activity. cubresa.com Preclinical studies in models of Alzheimer's disease and stroke have leveraged simultaneous PET/MRI to correlate [18F]FDG uptake with pathological changes like amyloid plaque deposition or to evaluate the time course of hypoxic challenges. cubresa.comfrontiersin.org Similarly, this dual-modality imaging has been applied in preclinical cardiorenal syndrome models to correlate metabolic data with histopathological features in the heart and kidneys. mdpi.com

The synergistic information from these integrated platforms enables a more comprehensive understanding of disease pathophysiology and response to therapy than is possible with either modality alone. nih.gov

Development of Methodological Enhancements for Improved Spatial and Temporal Resolution in Research Imaging

Achieving high spatial and temporal resolution is a key objective in preclinical PET imaging to accurately quantify radiotracer uptake in small structures and to track dynamic processes. Several methodological advancements are being explored to enhance the capabilities of [18F]FDG imaging.

One major physical limitation in PET resolution is the distance a positron travels before annihilation (positron range), which can degrade image sharpness. nih.gov For 18F, this effect can reduce the effective resolution by nearly 30%, a significant factor in high-resolution small animal scanners. nih.gov Methodological corrections, including those using artificial intelligence, are being developed to mitigate this degradation. nih.gov

Super-resolution (SR) techniques aim to overcome the intrinsic hardware limitations of scanners. One novel approach uses a real-time motion capture system to track subject movement during the scan. nih.gov By intentionally inducing and tracking motion, the system acquires more sampling points, which can be reconstructed into an image with a higher spatial resolution than a static scan. nih.gov Other computational approaches use deep learning algorithms, such as Fourier Diffusion Models, to generate high-resolution images from low-resolution inputs, effectively improving the detail captured in [18F]FDG brain scans. arxiv.org Deep learning is also being used for the spatial normalization of [18F]FDG brain images without requiring a corresponding MRI, streamlining quantitative analysis. snmjournals.org

For tracking rapid biological processes, functional PET (fPET) has been developed. This technique involves a bolus injection followed by a constant infusion of [18F]FDG, allowing for the measurement of task-specific changes in glucose metabolism with very high temporal resolution. nih.gov In a human study, this method achieved a temporal resolution of 3 seconds, enabling the observation of a rapid increase in [18F]FDG signal during a cognitive task and a swift return to baseline, which is not possible with conventional static PET imaging. nih.gov Furthermore, the introduction of long axial field-of-view (LAFOV) PET scanners has significantly increased sensitivity, allowing for reduced radiotracer doses or shorter scan times while maintaining or even improving image quality. nih.gov

Comparative Research Studies with Other Metabolic and Proliferation Tracers

While [18F]FDG is the most widely used PET tracer, its utility can be limited by low uptake in certain tumors and non-specific accumulation in inflammatory cells. nih.gov This has spurred the development of and comparison with other tracers that target different biological pathways, such as cell proliferation, amino acid metabolism, or specific cell surface proteins.

| Tracer Class | Specific Tracer(s) | Biological Target/Process | Key Comparative Findings with [18F]FDG |

| Proliferation | 3'-[18F]fluoro-3'-deoxythymidine ([18F]-FLT) | DNA synthesis (via thymidine (B127349) kinase 1) | In a preclinical hepatocellular carcinoma model, [18F]-FLT uptake decreased in a dose-dependent manner soon after proton therapy, while [18F]FDG uptake initially increased. This suggests [18F]-FLT may be better for early treatment monitoring, while [18F]FDG is suited for later follow-up. nih.gov |

| Amino Acid Metabolism | O-(2-[18F]-fluoroethyl)-l-tyrosine ([18F]-FET) | Amino acid transport | In non-contrast-enhancing brain tumors, [18F]-FET-PET was found to be superior to [18F]FDG-PET for identifying malignant areas for biopsy, as it showed increased uptake in a higher proportion of both low-grade and high-grade gliomas. semanticscholar.org |

| Amino Acid Metabolism | [18F]-fluorodihydroxyphenylalanine ([18F]-FDOPA) | Amino acid transport (L-type) and decarboxylation | In medullary thyroid carcinoma (MTC), [18F]-FDOPA is considered superior for diagnostic imaging. youtube.com In pheochromocytoma/paraganglioma, [18F]-FDOPA was developed as a more specific tracer, though [18F]FDG has seen a "renaissance" for specific subtypes (e.g., SDHB-mutated tumors) where it shows high uptake due to the Warburg effect. nih.gov |

| Fibroblast Activation Protein | Fibroblast Activation Protein Inhibitor (FAPI) Tracers | Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts | FAPI-based tracers have shown advantages over [18F]FDG in tumors with low glucose metabolism. nih.gov In a head-to-head comparison across various cancers, FAPI tracers demonstrated better detection rates in specific locations like peritoneal carcinomatosis. nih.govsnmjournals.org |

| Hypoxia | [18F]fluoro-azomyacinarabinofuranoside (FAZA) | Cellular hypoxia | FAZA exhibits more rapid blood clearance and lower uptake in the brain compared to other hypoxia tracers, leading to higher contrast images. It can complement [18F]FDG to enhance specificity in disease detection. |

| Membrane Synthesis | [18F]Fluorocholine | Choline (B1196258) kinase (cell membrane proliferation) | This tracer shows promise for providing improved sensitivity compared to [18F]FDG for certain cancers, such as low-grade adenocarcinomas, which have high choline content but may have variable [18F]FDG uptake. |

These comparative studies are crucial for identifying the optimal imaging agent for specific clinical and research questions, paving the way for a more personalized approach to molecular imaging.

Exploration of Unconventional Research Applications and Basic Science Inquiries

Research applications for [18F]FDG are expanding beyond traditional oncology into diverse areas of basic science, offering new insights into the pathophysiology of various diseases.

One such area is the study of inflammatory and degenerative diseases. In preclinical models of arthritis, [18F]FDG PET has been shown to detect and quantify metabolic changes associated with inflammation in the joints. nih.gov This application has been extended to investigate osteoarthritis, where [18F]FDG PET/MRI was used in a canine model to detect metabolic alterations in joint structures long before anatomical changes might be apparent. nih.gov

In neuroscience, [18F]FDG is a critical tool for studying brain metabolism in neurodegenerative diseases. Preclinical PET/MRI studies in mouse models of Alzheimer's disease use [18F]FDG to assess synaptic dysfunction, which is an early pathological hallmark of the disease. frontiersin.org Beyond neurodegeneration, researchers are using [18F]FDG PET to investigate the metabolic signatures of psychological and physiological stress. In preclinical mouse models, [18F]FDG imaging has been established as a method to noninvasively assess stress-specific changes in brain activity, identifying hypo- and hypermetabolic areas in response to stressors like cooling or restraint. ed.ac.uk

The tracer is also being applied to complex systemic diseases. In a preclinical rat model of cardiorenal syndrome—a condition involving bidirectional dysfunction of the heart and kidneys—[18F]FDG PET imaging was used for the first time to investigate the underlying metabolic changes and correlate them with biochemical and histological markers of disease progression. mdpi.com These unconventional applications highlight the versatility of [18F]FDG as a fundamental research tool for probing in vivo metabolism across a wide spectrum of biological inquiries.

Addressing Limitations and Challenges in Quantitative Preclinical [F-18]FDG Research

Accurate and reproducible quantification is paramount in preclinical [18F]FDG research. However, several factors can introduce variability and present significant challenges.

Physiological and Animal Handling Variables: The biodistribution of [18F]FDG is highly sensitive to the physiological state of the animal.

Fasting: Animals that are not fasted show significantly higher [18F]FDG uptake in the heart, brown fat, and bowels, which can obscure signals from adjacent targets. snmjournals.org

Anesthesia: The type of anesthesia used can alter tracer distribution. For instance, isoflurane (B1672236) anesthesia leads to significantly higher myocardial uptake compared to ketamine/xylazine, while the latter increases uptake in brown fat. snmjournals.org

Temperature and Consciousness: Maintaining ambient temperature and performing uptake while the animal is under anesthesia can reduce background signal in brown fat and skeletal muscle. snmjournals.org

Injection Route: Intravenous (IV) injection is ideal for rapid and complete tracer distribution. Subcutaneous (SQ) or intraperitoneal (IP) injections can result in slow absorption and tracer retention at the injection site, confounding quantification. snmjournals.org

Hyperglycemia: Elevated blood glucose levels can competitively inhibit [18F]FDG uptake in target tissues, potentially leading to false-negative results. nih.gov

Physical and Technical Imaging Challenges:

Partial Volume Effect (PVE): This is a major challenge, especially in small animal imaging where tumors or organs may be smaller than two to three times the scanner's spatial resolution. PVE causes an underestimation of tracer concentration in small hot spots and an overestimation in cold spots. nih.gov This effect can dominate quantitative uncertainty and is dependent on tumor size, shape, and uptake heterogeneity. nih.gov

Image Registration: In longitudinal studies, accurately aligning, or registering, scans taken at different times is crucial. Deformable image registration errors, especially in tumors that shrink or change shape during treatment, can introduce significant discrepancies in voxel-based quantification. nih.gov

Subject-related Factors: Imaging obese subjects presents challenges including difficult intravenous access and potential for patient motion, which can degrade image quality. researchgate.net In preclinical models, this translates to difficulties in handling and potential for artifacts.

Tumor Histology: Certain tumor types, such as mucinous or signet ring cell carcinomas, inherently show low [18F]FDG uptake, which can lead to false-negative findings. frontiersin.org

Addressing these challenges through standardized animal preparation protocols, advanced image correction algorithms for PVE, and careful selection of imaging parameters is essential for obtaining reliable and quantitative data in preclinical [18F]FDG research. snmjournals.orgnih.gov

Q & A

Basic: What are the standardized synthesis protocols for beta-D-Fludeoxyglucopyranose F-18, and how do regulatory guidelines influence experimental design?

Methodological Answer:

Beta-D-Fludeoxyglucopyranose F-18 (18F-FDG) is synthesized via nucleophilic fluorination using a cyclotron-produced [18F]fluoride ion. The process involves:

- Precursor : 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).

- Reaction : [18F]fluoride displaces the triflate group under anhydrous conditions, followed by acidic hydrolysis to remove acetyl groups .

- Purification : Automated modules (e.g., GE TRACERlab) employ C18 cartridges and ion-exchange resins to achieve radiochemical purity >95% .

Regulatory guidelines (e.g., USP, EP, FDA) mandate validation of:

- Radionuclidic purity (γ-spectrometry to confirm absence of impurities like [13N] or [15O]).

- Sterility (membrane filtration followed by incubation in fluid thioglycolate medium) .

Basic: What quality control (QC) parameters are critical for ensuring batch consistency in preclinical PET studies?

Methodological Answer:

Key QC parameters include:

- pH : 4.5–7.5 (tested via pH strip or electrode) to ensure biocompatibility .

- Residual Solvents : Gas chromatography to limit acetonitrile (<0.04%) and ethanol (<10%) per ICH Q3C guidelines .

- Endotoxin Levels : Limulus amebocyte lysate (LAL) assay with a threshold of <175 IU/V .

- Radiochemical Identity : HPLC with a β+ detector (retention time ±5% vs. reference standard) .

Advanced: How can researchers optimize radiochemical yield (RCY) while minimizing side products like 18F-fluoride dimerization?

Methodological Answer:

Optimization strategies involve:

- Precursor Concentration : Higher mannose triflate concentrations (10–20 mg/mL) reduce competing side reactions .

- Reaction Temperature : 85–100°C for nucleophilic substitution, followed by rapid cooling to prevent hydrolysis .

- Solvent System : Anhydrous acetonitrile with Kryptofix 222 (K2.2.2) enhances fluoride ion reactivity .

- Automation : Real-time monitoring of reaction kinetics using in-line sensors to terminate hydrolysis at peak purity .

For impurity analysis, TLC (silica gel, acetonitrile:H2O 95:5) or radio-HPLC identifies unreacted [18F]fluoride and acetylated intermediates .

Advanced: How should researchers resolve contradictions in biodistribution data between tumor models (e.g., rodent vs. human xenografts)?

Methodological Answer:

Discrepancies often arise due to:

- Glucose Metabolism Heterogeneity : Hypoxic vs. normoxic tumor regions (validate with parallel [18F]-FMISO imaging) .

- Animal Preparation : Fasting duration (4–6 hours for rodents vs. 6+ hours for humans) affects baseline glucose uptake .

- Quantitative Metrics : Use standardized uptake value (SUV) normalization (body weight, injected dose) and kinetic modeling (Patlak analysis) to reduce interspecies variability .

Experimental design should include:

- Control Groups : Baseline scans without interventions (e.g., chemotherapy).

- Histopathological Correlation : Post-sacrifice tumor sectioning for Glut-1 immunohistochemistry to validate FDG uptake patterns .

Advanced: What statistical methods are recommended for validating minimum detectable activity (MDA) in low-activity PET studies?

Methodological Answer:

MDA is calculated using:

where = background counts, = acquisition time, and = detection efficiency .

- Validation Protocol :

Advanced: How do hypoxia-specific tracers (e.g., [18F]-FMISO) differ from 18F-FDG in experimental design for radiotherapy planning?

Methodological Answer:

- Tracer Selection :

- 18F-FDG : Reflects glucose metabolism (Glut-1/hexokinase activity) but lacks specificity for hypoxia .

- [18F]-FMISO : Binds to nitroreductases in hypoxic cells; requires delayed imaging (2–4 hours post-injection) .

- Study Design :

Advanced: What are the challenges in correlating 18F-FDG metabolic parameters (e.g., SUVmax, MTV) with genomic data in oncology research?

Methodological Answer:

- Data Integration :

- Statistical Pitfalls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.